molecular formula C18H20O10 B141245 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester CAS No. 127615-75-2

7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester

Cat. No. B141245
M. Wt: 396.3 g/mol
InChI Key: KECAQLCDHILXFI-COWMOVNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester, also known as GAMA, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of coumarin, a natural compound found in various plants, and has been synthesized through various methods.

Scientific Research Applications

7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has shown potential applications in scientific research, particularly in the field of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to have a protective effect on neuronal cells and may have potential applications in the treatment of neurodegenerative diseases. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been studied for its potential use as a fluorescent probe in biological imaging.

Mechanism Of Action

The mechanism of action of 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and the regulation of various signaling pathways. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis.

Biochemical And Physiological Effects

7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and function.

Advantages And Limitations For Lab Experiments

One advantage of using 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester in lab experiments is its high yield in synthesis. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has shown potential applications in various fields of research, including medicine and biological imaging. However, one limitation of using 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe in biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester and its effects on various signaling pathways.

Synthesis Methods

7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester can be synthesized through different methods, including the Knoevenagel condensation reaction, and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction between a carbonyl compound and an active methylene compound in the presence of a base. The Pechmann condensation reaction involves the reaction between a phenol and a beta-ketoester in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester with high yields.

properties

CAS RN

127615-75-2

Product Name

7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester

Molecular Formula

C18H20O10

Molecular Weight

396.3 g/mol

IUPAC Name

methyl 2-[2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-yl]acetate

InChI

InChI=1S/C18H20O10/c1-25-13(20)4-8-5-14(21)27-11-6-9(2-3-10(8)11)26-18-17(24)16(23)15(22)12(7-19)28-18/h2-3,5-6,12,15-19,22-24H,4,7H2,1H3/t12-,15+,16+,17-,18-/m1/s1

InChI Key

KECAQLCDHILXFI-COWMOVNHSA-N

Isomeric SMILES

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

SMILES

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O

Other CAS RN

127615-75-2

synonyms

7-beta-galactopyranosyl-oxycoumarin-4-acetic acid methyl ester
GPOCA-Me

Origin of Product

United States

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